Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
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Overview
Description
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with a complex structure that includes a spirocyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl(1,4-dioxaspiro[45]decan-8-yl)carbamate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products .
Scientific Research Applications
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate include:
- tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both benzyl and carbamate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTVPCSBVAVACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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